Nonyl (3-chloroquinoxalin-2-yl)(cyano)acetate
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Overview
Description
Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications . This particular compound features a nonyl group, a 3-chloroquinoxalin-2-yl moiety, and a cyanoacetate group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the reaction of 3-chloroquinoxalin-2-yl derivatives with cyanoacetic acid esters under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The quinoxaline moiety is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The cyano group can also interact with cellular proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-chloroquinoxalin-2-yl derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Cyanoacetate derivatives: Compounds with cyanoacetate groups are known for their reactivity and use in organic synthesis.
Uniqueness
Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to the combination of its nonyl, 3-chloroquinoxalin-2-yl, and cyanoacetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24ClN3O2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C20H24ClN3O2/c1-2-3-4-5-6-7-10-13-26-20(25)15(14-22)18-19(21)24-17-12-9-8-11-16(17)23-18/h8-9,11-12,15H,2-7,10,13H2,1H3 |
InChI Key |
AZPYPFOPLUFRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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